Welcome to the BenchChem Online Store!
molecular formula C12H28Mg3O23 B1146017 Magnesium citrate nonahydrate CAS No. 153531-96-5

Magnesium citrate nonahydrate

Cat. No. B1146017
M. Wt: 613.25192
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08465783B2

Procedure details

2.2 g of Tri magnesium citrate nona hydrate were added to 1 liter of soy milk during the agitation. Magnesium content was tested and found 475 mg/l. After retention of two days without agitation the Mg content in upper layer was tested again and found 307 mg/l. 35 percents of Magnesium sediment during two days.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Tri Magnesium Citrate

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2].[Mg+2].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29].[Mg]>>[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2:23].[Mg+2:23].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13,15.16.17.18.19|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After retention of two days
Duration
2 d

Outcomes

Product
Name
Tri Magnesium Citrate
Type
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08465783B2

Procedure details

2.2 g of Tri magnesium citrate nona hydrate were added to 1 liter of soy milk during the agitation. Magnesium content was tested and found 475 mg/l. After retention of two days without agitation the Mg content in upper layer was tested again and found 307 mg/l. 35 percents of Magnesium sediment during two days.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Tri Magnesium Citrate

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2].[Mg+2].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29].[Mg]>>[C:10]([O-:22])(=[O:21])[CH2:11][C:12]([CH2:17][C:18]([O-:20])=[O:19])([C:14]([O-:16])=[O:15])[OH:13].[Mg+2:23].[Mg+2:23].[Mg+2:23].[C:26]([O-:38])(=[O:37])[CH2:27][C:28]([CH2:33][C:34]([O-:36])=[O:35])([C:30]([O-:32])=[O:31])[OH:29] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13,15.16.17.18.19|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After retention of two days
Duration
2 d

Outcomes

Product
Name
Tri Magnesium Citrate
Type
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.